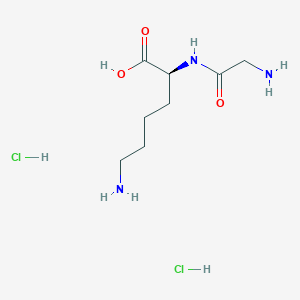
3,4-Dichloro-5-fluorophenylacetic acid
Overview
Description
3,4-Dichloro-5-fluorophenylacetic acid (DCFPA) is an organic compound with a wide range of applications in the field of scientific research. It is a fluorinated derivative of phenylacetic acid, and is used in the synthesis of various compounds and has been studied for its potential therapeutic applications. DCFPA has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Scientific Research Applications
Synthesis and Biological Activities
3,4-Dichloro-5-fluorophenylacetic acid and its derivatives have been extensively studied for their synthesis and potential biological activities. Karthikeyan et al. (2008) synthesized a series of arylidenetriazolothiazolidinones using 3,4-dichloro-5-fluorophenylacetic acid as a precursor. These compounds exhibited significant anti-inflammatory and antimicrobial activities, particularly those bearing the 4-methylthiophenyl, 3,4-methylenedioxyphenyl, and 2,3,5-trichlorophenyl moiety, demonstrating excellent activity against all tested microbial strains at low concentrations (Karthikeyan & Holla, 2008).
Chromatographic Selectivity and Analysis
Chasse et al. (2007) focused on the chromatographic analysis of positional isomers of fluorophenylacetic acid, including 4-fluorophenylacetic acid, which is structurally related to 3,4-dichloro-5-fluorophenylacetic acid. Their research aimed to control and analyze the purity of these compounds in pharmaceutical applications, highlighting the importance of understanding the chromatographic behavior and selectivity for ensuring the quality of synthetic products (Chasse, Wenslow, & Bereznitski, 2007).
Antimicrobial Studies
Another study by Karthikeyan et al. (2008) synthesized 1,3,4-oxadiazoles containing the 2,4-dichloro-5-fluorophenyl moiety. These compounds were evaluated for their antibacterial and antifungal activities. Specific compounds demonstrated very good antimicrobial activity, indicating the potential of 3,4-dichloro-5-fluorophenylacetic acid derivatives as effective antimicrobial agents (Karthikeyan et al., 2008).
Comparative Studies on Reactivity and Acidity
A detailed comparative study by Srivastava et al. (2015) on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including derivatives related to 3,4-dichloro-5-fluorophenylacetic acid, revealed insights into their structural properties and potential applications in various fields such as pharmaceuticals and agrochemistry. This research emphasizes the importance of understanding the fundamental chemical properties of such compounds for their application in drug design and other areas (Srivastava et al., 2015).
Electrocatalytic Oxidation and Analytical Applications
Wang et al. (2001) explored the electrocatalytic oxidation of 3,4-dihydroxyphenylacetic acid at a glassy carbon electrode modified with single-wall carbon nanotubes, showcasing the potential of advanced materials in enhancing the analytical applications of phenylacetic acid derivatives. This study points to the broader utility of 3,4-dichloro-5-fluorophenylacetic acid and its derivatives in electrochemical sensing and analysis, further expanding its application scope in scientific research (Wang et al., 2001).
properties
IUPAC Name |
2-(3,4-dichloro-5-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c9-5-1-4(3-7(12)13)2-6(11)8(5)10/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAONLLUHYBJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





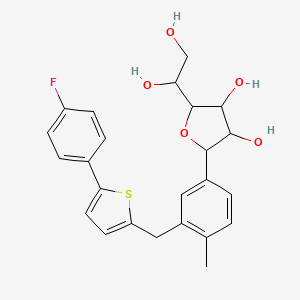

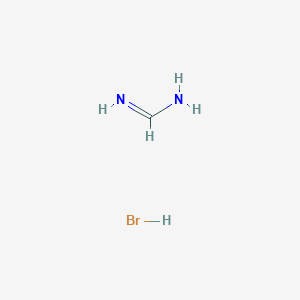
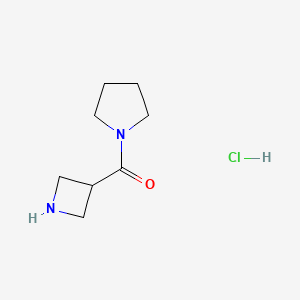
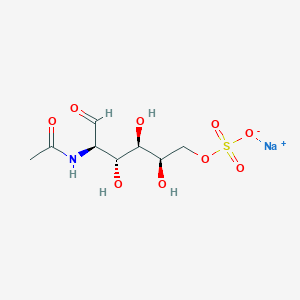
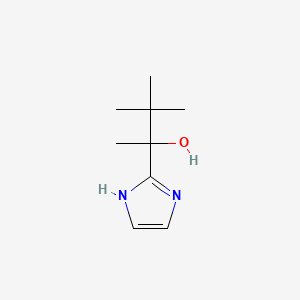


![2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1446233.png)
![Octanethioic acid, S-[2-(acetylamino)ethyl] ester](/img/structure/B1446235.png)

